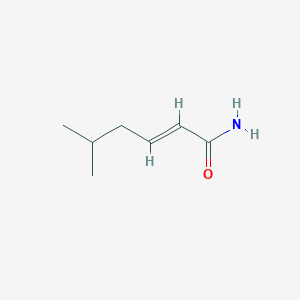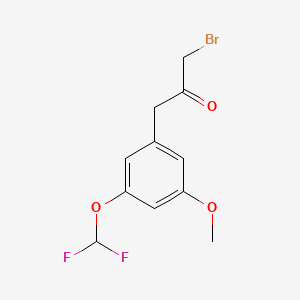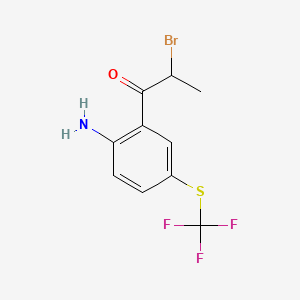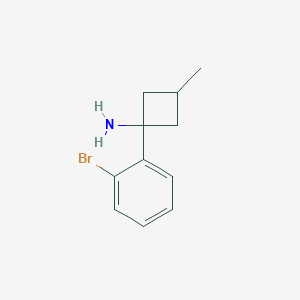![molecular formula C8H6O B14054814 Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde CAS No. 102073-01-8](/img/structure/B14054814.png)
Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde is a unique organic compound characterized by its bicyclic structure. This compound is also known as 1,3,5-Norcaratriene-7-carbaldehyde or Benzocyclopropene-7-carbaldehyde. It has a molecular formula of C8H6O and is notable for its strained ring system, which imparts interesting chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of cycloheptatriene derivatives. The reaction conditions often require the use of strong acids or bases to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic processes that utilize transition metals to promote the cyclization. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products Formed
Oxidation: Bicyclo[4.1.0]hepta-1,3,5-triene-7-carboxylic acid.
Reduction: Bicyclo[4.1.0]hepta-1,3,5-triene-7-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.
Biology: The compound’s unique structure makes it a subject of study in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The strained ring system also contributes to its unique reactivity, enabling it to participate in ring-opening reactions and other transformations.
相似化合物的比较
Similar Compounds
Cyclohepta-1,3,5-triene: A related compound with a similar ring structure but lacking the aldehyde group.
Bicyclo[4.2.0]octa-1,3,5-triene: Another bicyclic compound with a different ring size and structure.
Benzocyclopropene: A simpler analog without the aldehyde functionality.
Uniqueness
Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde is unique due to its combination of a strained bicyclic ring system and a reactive aldehyde group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
属性
CAS 编号 |
102073-01-8 |
|---|---|
分子式 |
C8H6O |
分子量 |
118.13 g/mol |
IUPAC 名称 |
bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde |
InChI |
InChI=1S/C8H6O/c9-5-8-6-3-1-2-4-7(6)8/h1-5,8H |
InChI 键 |
WXVJWTWNRDFBKT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(C2=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


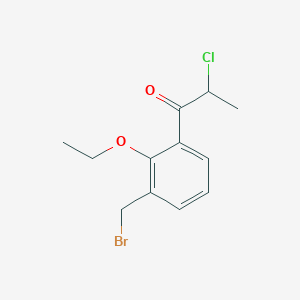
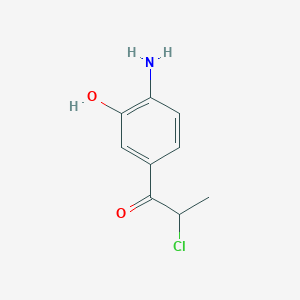
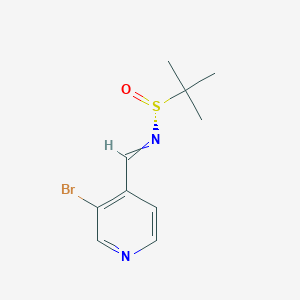
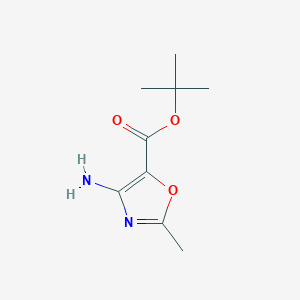


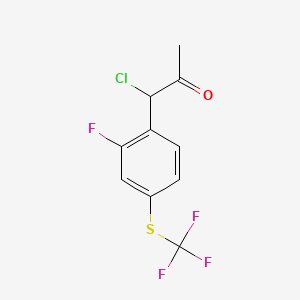
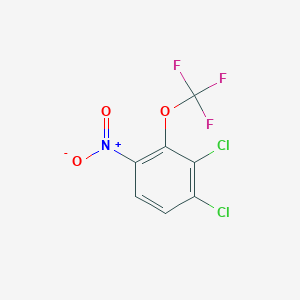
![[3-(aminomethyl)-1H-indol-1-yl]acetic acid](/img/structure/B14054773.png)
